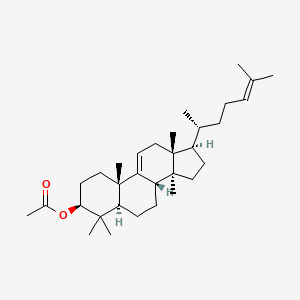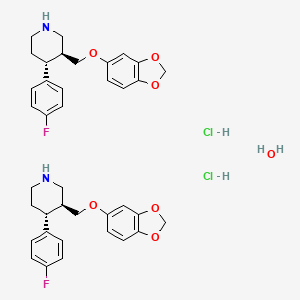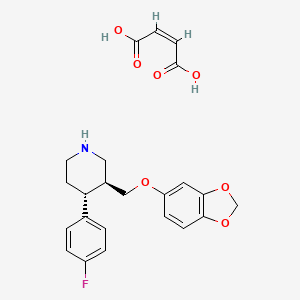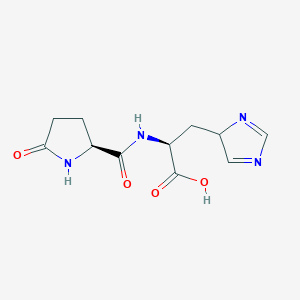
pGlu-His-OH
Descripción general
Descripción
pGlu-His-OH, also known as pyroglutamylhistidine, is a compound with the molecular formula C11H14N4O4 and a molar mass of 266.25 . It is a derivative of natural amino acids .
Synthesis Analysis
The synthesis of pGlu-His-OH involves complex biochemical processes. A study has shown that pGlu-His-OH can be generated via the derived acyl hydrazide handle . Another study demonstrated that modifications in position 6 and 10 of natural GnRH can improve the metabolic stability .
Molecular Structure Analysis
The molecular structure of pGlu-His-OH is complex and involves various biochemical interactions. A study found that pGlu-His-OH binds to an allosteric site of the thyrotropin-releasing hormone receptor .
Chemical Reactions Analysis
The chemical reactions involving pGlu-His-OH are intricate and involve various enzymes. One study found that pyroglutamic acid (pGlu), a natural amino acid derivative, efficiently inhibited the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .
Physical And Chemical Properties Analysis
pGlu-His-OH has a molecular formula of C11H14N4O4 and a molar mass of 266.25 .
Aplicaciones Científicas De Investigación
Pharmacogenomics and Drug Metabolism
Pharmacogenomics (PGx) studies how genes influence an individual's response to drugs, aiming to optimize drug efficacy and minimize adverse effects. Research in this field has identified genetic biomarkers that predict responses to various medications, contributing to personalized medicine. For example, the study by Phillips and Van Bebber (2006) discussed key regulatory issues faced by the FDA in applying PGx to clinical settings, indicating the complex challenges of integrating genetic information into drug development and regulation (Phillips & Van Bebber, 2006).
Glutathione Transferases and Cellular Defense
Glutathione transferases are enzymes involved in detoxifying a wide range of harmful compounds, including environmental pollutants and oxidative stress products. These enzymes play a crucial role in cellular defense mechanisms and are involved in the metabolism of various substances. Hayes, Flanagan, and Jowsey's review provides an in-depth look at the three mammalian families of glutathione transferases, their role in detoxification, and their significance in health and disease (Hayes, Flanagan, & Jowsey, 2005).
Poly (γ-glutamic acid) and Biopolymer Applications
Poly (γ-glutamic acid) (PGA) is a biodegradable and water-soluble biopolymer produced by Bacillus subtilis. It has a wide range of applications in food, pharmaceuticals, healthcare, and water treatment. The review by Bajaj and Singhal (2011) covers fermentative production, downstream processing, characterization of PGA, and its current and potential applications, highlighting its commercial and academic interest (Bajaj & Singhal, 2011).
Direcciones Futuras
The future directions for the study of pGlu-His-OH involve further exploration of its biochemical properties and potential therapeutic applications. For instance, one study suggested that pGlu-His-OH could be used to develop small molecule non-peptide antagonists . Another study suggested that pGlu-His-OH could be used to inhibit the catalytic activities of various enzymes .
Propiedades
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCSGJOVUQCME-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamylhistidine | |
CAS RN |
32159-22-1 | |
| Record name | 5-Oxo-L-prolyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



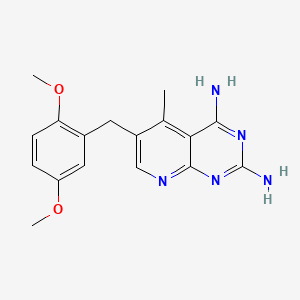
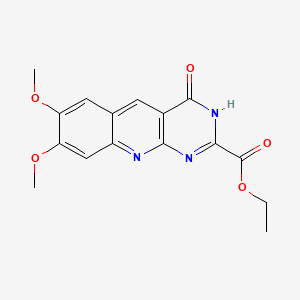
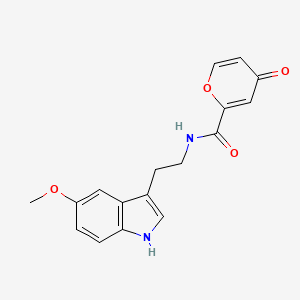
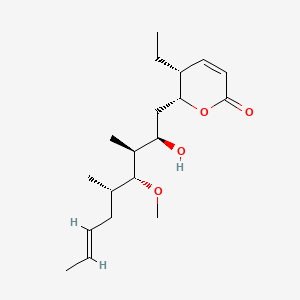
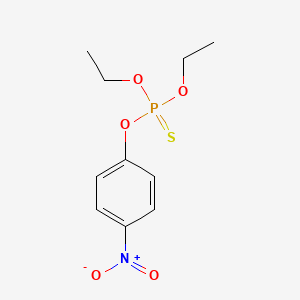
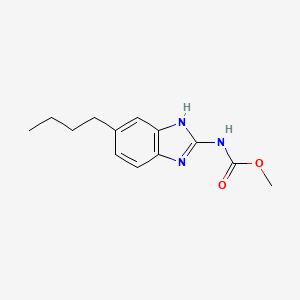
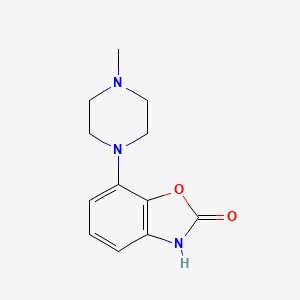
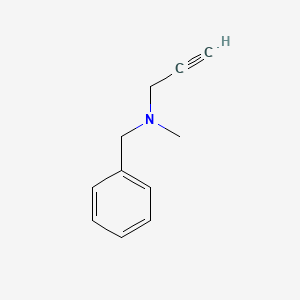
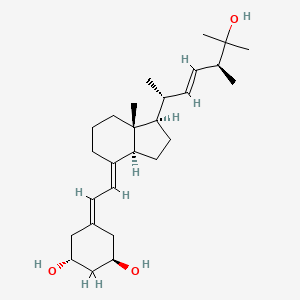
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)
